5-(methylamino)-1,3,4-Thiadiazolidine-2-sulfonamide
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Overview
Description
5-(methylamino)-1,3,4-Thiadiazolidine-2-sulfonamide is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of both sulfonamide and thiadiazolidine moieties in its structure suggests it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(methylamino)-1,3,4-Thiadiazolidine-2-sulfonamide typically involves the reaction of a suitable thiadiazole precursor with methylamine. One common method includes the cyclization of a precursor such as 2-amino-1,3,4-thiadiazole with methylamine under controlled conditions. The reaction is usually carried out in an organic solvent like ethanol or methanol, with the temperature maintained between 50-70°C to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(methylamino)-1,3,4-Thiadiazolidine-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen, where nucleophiles such as alkyl halides can replace the hydrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides (e.g., methyl iodide, ethyl bromide)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: N-alkylated sulfonamides
Scientific Research Applications
5-(methylamino)-1,3,4-Thiadiazolidine-2-sulfonamide has been explored for various scientific research applications:
Medicinal Chemistry: The compound’s sulfonamide group is known for its antibacterial properties, making it a potential candidate for developing new antibiotics.
Agriculture: It can be used as a fungicide or herbicide due to its ability to inhibit the growth of certain plant pathogens.
Materials Science: The unique electronic properties of the thiadiazolidine ring make it suitable for use in organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5-(methylamino)-1,3,4-Thiadiazolidine-2-sulfonamide involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit bacterial enzymes by mimicking the structure of natural substrates, thereby blocking essential biochemical pathways. The sulfonamide group can also interact with proteins and enzymes, leading to the disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 5-(ethylamino)-1,3,4-Thiadiazolidine-2-sulfonamide
- 5-(dimethylamino)-1,3,4-Thiadiazolidine-2-sulfonamide
- 5-(methylamino)-1,3,4-Thiadiazole-2-sulfonamide
Uniqueness
5-(methylamino)-1,3,4-Thiadiazolidine-2-sulfonamide is unique due to its specific combination of the thiadiazolidine ring and the sulfonamide group This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds
Properties
IUPAC Name |
5-(methylamino)-1,3,4-thiadiazolidine-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N4O2S2/c1-5-2-6-7-3(10-2)11(4,8)9/h2-3,5-7H,1H3,(H2,4,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTBCYCSLBOHRF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1NNC(S1)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10N4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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